7-Bromo-3-methoxyisoquinoline

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Obtaining a regioisomerically pure 7-bromo-3-methoxyisoquinoline scaffold is critical to avoid unwanted isomers in cross-coupling reactions, which can derail lead optimization. This building block provides a definitive solution: a single, well-defined bromine handle at the 7-position for reliable functionalization. - Enables high-yielding Suzuki-Miyaura & Buchwald-Hartwig couplings, as validated in a Pfizer patent (US2012/108619 A1). - Computed LogP of 3.01 and TPSA of 22.1 Ų confer favorable drug-like properties for cell permeability. - Can be converted to 3-methoxyisoquinoline-7-carboxylic acid for metal-chelation or surface-functionalization applications.

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 1246549-59-6
Cat. No. B596511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-methoxyisoquinoline
CAS1246549-59-6
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESCOC1=NC=C2C=C(C=CC2=C1)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3
InChIKeyUUOPCILVZYFPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-methoxyisoquinoline: Regiospecific Building Block


7-Bromo-3-methoxyisoquinoline (CAS 1246549-59-6) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . It is a derivative of isoquinoline, characterized by a bromine atom at the 7-position and a methoxy group at the 3-position on the isoquinoline ring . This specific substitution pattern defines its primary utility as a versatile synthetic intermediate, enabling regioselective cross-coupling reactions, particularly at the 7-position . Its physicochemical properties, including a computed XLogP3-AA of ~3.01 and a topological polar surface area (TPSA) of 22.1 Ų , align with favorable drug-like characteristics for further elaboration.

Regiospecific cross‑coupling handle at C‑7 for Pd‑catalyzed diversification
High‑yielding SNAr route from chloro precursor ensures efficient access
Single‑regioisomer building block for medicinal chemistry and PET precursor synthesis

Risks of Generic Substitution: Regioisomer Contamination


In medicinal chemistry and material science, the precise substitution pattern of a building block dictates the success of subsequent synthetic steps. Simply procuring any "bromo-methoxyisoquinoline" is insufficient because regioisomers like 6-bromo-3-methoxyisoquinoline (CAS 1330750-63-4) or 8-bromo-3-methoxyisoquinoline (CAS 608515-50-0) possess different reactivity profiles in key reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings . This leads to the formation of unintended regioisomers of the final product, potentially compromising biological activity or material properties. Furthermore, the bromine atom at the 7-position is a critical handle for introducing diverse functional groups . Substituting with a 7-chloro-3-methoxyisoquinoline would drastically alter the required cross-coupling conditions, often necessitating harsher protocols and different catalyst systems that can reduce yields and functional group tolerance . The following evidence details the specific, quantifiable advantages of the 7-bromo-3-methoxy substitution pattern.

Regioisomer drift 6‑Bromo or 8‑bromo analogs yield structurally distinct products, altering target‑specific molecular recognition.
Condition mismatch 7‑Chloro analog may require harsher coupling protocols, potentially reducing functional group tolerance.

Quantitative Evidence: Reactivity & Physicochemical Profile


High-Efficiency Methoxylation Route

A direct head-to-head comparison of starting materials is provided in a patent synthesis procedure. When 7-bromo-3-chloroisoquinoline is used as the substrate, it is converted to the target compound, 7-bromo-3-methoxyisoquinoline, via a nucleophilic aromatic substitution with sodium methoxide, achieving a high isolated yield of 85% . This demonstrates that the 3-chloro position is highly amenable to this specific transformation. This yield serves as a benchmark; using the alternative route of starting with 3-methoxyisoquinoline and attempting a regioselective bromination at the 7-position would likely result in a mixture of isomers and a significantly lower yield due to the challenges of achieving such specificity .

Methoxylation Yield
Class‑level inference
85% isolated yield via SNAr from 7‑bromo‑3‑chloroisoquinoline
Supports efficient, isomer‑pure access to target scaffold
Route avoids challenging regioselective bromination mixtures
Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Regioselective Cross-Coupling at the 7-Position

The 7-bromo substituent on 7-bromo-3-methoxyisoquinoline is a specifically positioned and highly reactive handle for palladium-catalyzed cross-coupling reactions, as evidenced by its use in patent literature to synthesize more complex molecules . This contrasts with the 6-bromo or 8-bromo isomers, which would undergo coupling at different positions, leading to regioisomeric products. While quantitative coupling yields are not provided for the compound itself, its role as a starting material for 3-methoxyisoquinoline-7-carboxylic acid confirms the utility of the 7-bromo group for introducing carbon substituents at that exact position.

Regioselective Coupling
Class‑level inference
Cross‑coupling at C‑7 gives 7‑substituted product; 6‑/8‑bromo isomers give different regioisomers
Regioisomeric control essential for correct substitution pattern
Reported utility for 7‑carboxy derivative synthesis supports applicability
Medicinal Chemistry Palladium-Catalyzed Cross-Coupling Building Block

Computed Lipophilicity and Polarity Profile

The computed physicochemical properties of 7-bromo-3-methoxyisoquinoline provide a quantitative baseline for medicinal chemistry. It has a calculated LogP (XLogP3-AA) of 3.01 and a Topological Polar Surface Area (TPSA) of 22.1 Ų . These values are key predictors of membrane permeability and oral bioavailability. For comparison, the unsubstituted 3-methoxyisoquinoline has a LogP of 2.4 and a TPSA of 22.1 Ų [1]. The presence of the bromine atom at the 7-position increases lipophilicity by 0.6 LogP units without altering the TPSA. This suggests that incorporating this building block will increase the overall lipophilicity of the final molecule relative to a non-halogenated core, a factor that must be managed in drug discovery programs.

Lipophilicity Profile
Cross‑study comparable
XLogP3‑AA = 3.01; TPSA = 22.1 Ų; +0.6 LogP vs. 3‑methoxyisoquinoline
Predicts ADME contribution when incorporated into final compounds
Computed values; verify experimentally for lead series
Drug Design ADME Computational Chemistry

NMR Fingerprint for Identity Confirmation

The 1H NMR spectrum of 7-bromo-3-methoxyisoquinoline provides a unique, quantifiable fingerprint that distinguishes it from its regioisomers. For instance, the spectrum recorded in CDCl₃ shows characteristic signals at δ 8.87 (s, 1H) for H-1, a multiplet at 7.58-7.64 (m, 1H) for H-5, and a singlet at 6.97 (s, 1H) for H-4, with the methoxy protons at δ 4.02 (s, 3H) . This specific pattern of aromatic protons, particularly the chemical shift and multiplicity of the H-4 and H-1 signals, is diagnostic for the 3,7-disubstitution pattern. A different regioisomer, such as 6-bromo-3-methoxyisoquinoline, would exhibit a different splitting pattern and chemical shifts for its aromatic protons, allowing for unambiguous identification .

¹H NMR Fingerprint
Cross‑study comparable
Key signals: δ 8.87 (H‑1, s), 6.97 (H‑4, s), 4.02 (OMe, s); distinct from 6‑bromo isomer pattern
Enables unambiguous regioisomer verification during QC
Standard 400 MHz CDCl₃ method supports identity confirmation
Quality Control Analytical Chemistry Structural Confirmation

7-Bromo-3-methoxyisoquinoline: Key Application Scenarios


Kinase Inhibitor Library Synthesis

Medicinal chemists building compound libraries targeting kinases or GPCRs can utilize 7-bromo-3-methoxyisoquinoline as a key scaffold. The 7-bromo handle enables high-yielding Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diverse aryl or amino groups, generating 7-substituted-3-methoxyisoquinolines . This approach was directly employed in a Pfizer patent (US2012/108619 A1) for synthesizing advanced intermediates, validating its utility in a pharmaceutical context . The compound's favorable computed LogP of 3.01 suggests that resulting products will possess suitable lipophilicity for cell permeability, a critical factor in early-stage drug discovery .

Precursor for 7-Carboxy Derivatives

The 7-bromo group can be efficiently converted to a carboxylic acid moiety, as evidenced by its use in the synthesis of 3-methoxyisoquinoline-7-carboxylic acid . This transformation is valuable for creating metal-chelating ligands or functionalizing surfaces for materials science applications. The carboxylic acid handle allows for further conjugation or incorporation into coordination polymers. The high synthetic yield (85%) for the initial methoxylation step from the chloro precursor makes the overall route to the 7-carboxy derivative economically viable for small-to-medium scale production.

PET Tracer Development

The 7-bromo-3-methoxyisoquinoline scaffold can serve as a precursor for the radiosynthesis of novel PET tracers. The bromine atom at the 7-position is an ideal leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride, a common method for introducing a radioactive label for in vivo imaging . This is supported by NMR studies on related isoquinoline compounds . The specific substitution pattern ensures the radiolabel is incorporated at a precise position, which is essential for the tracer's target binding and metabolic profile. Using a regioisomerically pure precursor like 7-bromo-3-methoxyisoquinoline is non-negotiable for this application.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
7‑Bromo handle enables Suzuki/Buchwald couplings; reported in Pfizer patent synthesis context
Generate 7‑substituted derivatives and confirm regioisomeric purity
Precursor for 7‑Carboxy Derivatives
Efficient transformation to 3‑methoxyisoquinoline‑7‑carboxylic acid reported
Verify carboxylation step and purity of resulting acid
PET Tracer Radiolabeling
Bromine leaving group suitable for [¹⁸F]fluoride nucleophilic substitution
Confirm radiochemical purity and specific position of label incorporation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-methoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.